Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate
Overview
Description
“Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate” is a chemical compound with the molecular formula C18H31NO6 . It has a molecular weight of 357.4 g/mol . The IUPAC name for this compound is "tert-butyl 4,4-bis (2-ethoxy-2-oxoethyl)piperidine-1-carboxylate" .
Molecular Structure Analysis
The InChI string for this compound is "InChI=1S/C18H31NO6/c1-6-23-14 (20)12-18 (13-15 (21)24-7-2)8-10-19 (11-9-18)16 (22)25-17 (3,4)5/h6-13H2,1-5H3" . The Canonical SMILES string is "CCOC(=O)CC1(CCN(CC1)C(=O)OC©©C)CC(=O)OCC" .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.1 . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 357.21513771 g/mol . The topological polar surface area is 82.1 Ų . The compound has a heavy atom count of 25 .Scientific Research Applications
Synthesis and Structural Studies
- Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate has been used in the preparation and structural analysis of various compounds. For instance, its preparation from diethyl 3,6-dioxooctanedioate and conversion to its tautomer, diethyl pyrrole-2,5-diacetate, by acid catalysis, plays a critical role in understanding the structural properties of these compounds (Li, Larsen, & Brooker, 2003).
Pharmaceutical Intermediate Synthesis
- The compound is involved in synthesizing pharmaceutical intermediates. For instance, it has been used in synthesizing a key intermediate for the hypertension drug lacidipine (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).
Development of Novel Synthesis Methods
- It's also instrumental in the development of novel synthesis methods for various chemical compounds. An example is the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, showcasing a range of chemical transformations (Saitô, Komada, & Moriwake, 2003).
Application in Organic Synthesis
- Its utility extends to organic synthesis, especially in reactions involving weak bases, which is essential in creating structurally complex molecules (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).
Contribution to Antimicrobial Research
- The compound contributes to antimicrobial research, particularly in synthesizing new classes of antimicrobial agents, indicating its potential in developing new treatments for infections (Mabkhot, Khaled, Sultan, Alharbi, Al-showiman, Ghabbour, Alsayari, Muhsinah, & Algarni, 2019).
properties
IUPAC Name |
tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBHWPNDUHIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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